molecular formula C23H34O4 B160097 Androstenediol diacetate CAS No. 2099-26-5

Androstenediol diacetate

Cat. No. B160097
CAS RN: 2099-26-5
M. Wt: 374.5 g/mol
InChI Key: QXKRUGDXPWHXHL-FQJIPJFPSA-N
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Description

Molecular Structure Analysis

The molecular formula of Androstenediol diacetate is C23H34O4 . It has a molar mass of 374.521 g/mol . The structure of Androstenediol diacetate contains a total of 64 bonds, including 30 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, and 2 esters .


Chemical Reactions Analysis

Androstenediol, derived from dehydroepiandrosterone by the reduction of the 17-keto group (17-hydroxysteroid dehydrogenases), is converted to testosterone by the oxidation of the 3-beta hydroxyl group to a 3-keto group (3-hydroxysteroid dehydrogenases) .


Physical And Chemical Properties Analysis

Androstenediol diacetate has a molecular formula of C23H34O4 and a molar mass of 374.521 g/mol . It contains a total of 64 bonds, including 30 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, and 2 esters .

Scientific Research Applications

1. Radiation-Induced Myelosuppression Treatment

Androstenediol diacetate has been investigated for its potential in treating radiation-induced myelosuppression. Studies have shown that it can stimulate multilineage recovery of bone marrow in rhesus monkeys with radiation-induced myelosuppression after total body irradiation. This effect is significant in improving survival rates in irradiated primates with acute hematopoietic radiation syndrome without the need for clinical support like antibiotics or transfusions (Stickney et al., 2007).

2. Immune System Modulation

Androstenediol diacetate has shown properties of upregulating host immunity, leading to increased resistance against infections. This is evident in its ability to augment cytokine levels like IL-2, IL-3, IFNγ, and counteract immune suppression. In animal models, it has demonstrated protective effects against lethal radiation and infections (Loria et al., 2000).

3. Cardiac Function Improvement Post-Trauma

Research has also indicated the role of androstenediol diacetate in improving cardiac function following trauma-hemorrhage. This improvement is attributed to the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), which plays a protective role in ischemic conditions and contributes to the reduction of inflammatory cytokines in the heart (Shimizu et al., 2006).

4. Ameliorating Effects in Autoimmune Diseases

Androstenediol diacetate has been found to limit inflammation and proinflammatory cytokines in murine models of autoimmune diseases. Its binding and transactivation of sex steroid receptors suggest potential benefits in diseases like multiple sclerosis and other Th1-driven autoimmune diseases (Nicoletti et al., 2010).

5. Radioprotection and Hematopoietic Recovery

The compound has been evaluated for its radioprotective properties. It is found to promote survival in γ-irradiated human hematopoietic progenitors by inducing nuclear factor-κB activation and enhancing the expression of granulocyte colony-stimulating factor. This suggests its potential application in conditions where radiation exposure is a concern (Xiao et al., 2007).

6. Potential in Tumor Apoptosis

Research has indicated that androstenediol diacetate may play a role in tumor apoptosis. It has been observed to up-regulate immunity, aiding in resistance against lethal infections and aiding in rapid recovery of hematopoietic precursor cells post-radiation injury. Its different isomers exhibit varying effects on tumor cells, suggesting a potential avenue for cancer therapy (Loria, 2002).

Safety And Hazards

When handling Androstenediol diacetate, it is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O4/c1-14(24)26-17-9-11-22(3)16(13-17)5-6-18-19-7-8-21(27-15(2)25)23(19,4)12-10-20(18)22/h5,17-21H,6-13H2,1-4H3/t17-,18-,19-,20-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKRUGDXPWHXHL-FQJIPJFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10943297
Record name Androstenediol 3,17-diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10943297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Androstenediol diacetate

CAS RN

2099-26-5
Record name Androstenediol 3,17-diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2099-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Androstenediol diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002099265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Androstenediol 3,17-diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10943297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Androst-5-ene-(3β,17β)-diyl diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.604
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANDROSTENEDIOL DIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/262F47Z2CD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
RL ROSENFIELD, P OTTO - The Journal of Clinical …, 1972 - academic.oup.com
… , androstenediol diacetate, was … androstenediol diacetate standards chromatographed simultaneously and visualized as picric acid chromogens (14). Purified androstenediol diacetate …
Number of citations: 56 academic.oup.com
O Shuhei, K Toshio, O Yoshio - Steroids, 1990 - Elsevier
… 7, was synthesized from unlabeled androstenediol diacetate. The deuterium labels were … The labeled androstenediol diacetate was converted to the labeled 19-OHA by a jive-step …
Number of citations: 11 www.sciencedirect.com
D Fahmy, K Griffiths, AC Turnbull - Biochemical Journal, 1968 - ncbi.nlm.nih.gov
steroids and their derivatives can be detected on this silica gel by using either short-wave (254m, u) or long-wave (350m, u) uv light. The following solvent systems were used: I, …
Number of citations: 3 www.ncbi.nlm.nih.gov
JM Rosner, JC Macome - Steroids, 1970 - Elsevier
… , Authentic androstenediol diacetate was chromatographed in a separate strip, and had identical Rf as the unknown sample. The material behaving like androstenediol diacetate was …
Number of citations: 20 www.sciencedirect.com
K Demisch, K Schöffling, N Seiler - European Journal of …, 1973 - Wiley Online Library
… The area corresponding to androstenediol diacetate was scraped off, eluted with ethyl acetate and subjected to mass spectrometry with a CH5 mass spectrometer (Varian MAT, Bremen…
Number of citations: 5 febs.onlinelibrary.wiley.com
SG Korenman, MB Lipsett - The Journal of Clinical …, 1964 - Am Soc Clin Investig
… Androstenediol and A were isolated by thin-layer chromatography in the system, benzene: ethyl acetate (3: 2), and androstenediol diacetate similarly in benzene: ethyl acetate (4: 1). …
Number of citations: 131 www.jci.org
LC Wegienka, BF Bower, J Shinsako, TM Elattar… - Analytical …, 1967 - Elsevier
A method is described for measuring testosterone in the urine using glucuronidase hydrolysis, continuous extraction with methylene dichloride, and chromatography on silica gel …
Number of citations: 9 www.sciencedirect.com
T YAMAJI, K MOTOHASHI, T TANIOKA… - …, 1968 - academic.oup.com
… The radioactive area corresponding to androstenediol diacetate was again eluted, hydrolyzed, and rerun in the system PC-B3. A portion of the hydrolyzed and rechromatographed …
Number of citations: 20 academic.oup.com
J Chakraborty, J Thomson… - British Journal of …, 1970 - academic.oup.com
Slices of skin from human subjects have been shown to transform 3 H‐dehydroepiandrosterone predominantly to 4‐androstene‐3,17‐dione and 5‐androstene‐3β,17β‐diol. …
Number of citations: 25 academic.oup.com
GL Kumari, C Das - Journal of Steroid Biochemistry, 1977 - Elsevier
Injections of LH (1 μg) directly into the stroma induced differential steroidogenic response in follicles and stroma of oestrous rabbit ovary. Stromal tissue responded to LH within 1 h with …
Number of citations: 4 www.sciencedirect.com

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